molecular formula C8H5BrN2S B1463108 4-Bromo-6-(thiophen-2-yl)pyrimidine CAS No. 1086382-29-7

4-Bromo-6-(thiophen-2-yl)pyrimidine

Cat. No.: B1463108
CAS No.: 1086382-29-7
M. Wt: 241.11 g/mol
InChI Key: FGDZPTAQGKVXLP-UHFFFAOYSA-N
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Description

4-Bromo-6-(thiophen-2-yl)pyrimidine is a heterocyclic compound that contains both a bromine atom and a thiophene ring attached to a pyrimidine core

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(thiophen-2-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are crucial for cell signaling pathways . The interaction between this compound and tyrosine kinases involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent signal transduction. Additionally, this compound has demonstrated antibacterial and analgesic activities, indicating its potential to interact with bacterial proteins and pain receptors .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the mitogen-activated protein kinase (MAPK) pathway . This inhibition leads to reduced cell division and increased apoptosis. Furthermore, the compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, such as tyrosine kinases, and prevents their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This interaction can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s ability to modulate cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be excreted from the body . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(thiophen-2-yl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the bromine and thiophene substituents. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-thiophenecarboxaldehyde with guanidine in the presence of a base can form the pyrimidine ring, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Coupling Products: Biaryl or diaryl compounds.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

4-Bromo-6-(thiophen-2-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.

    Biological Research: It serves as a probe in studying biological pathways and interactions due to its ability to interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(thiophen-2-yl)pyrimidine
  • 6-Bromo-4-(thiophen-2-yl)pyrimidine
  • 4-Chloro-6-(thiophen-2-yl)pyrimidine

Uniqueness

4-Bromo-6-(thiophen-2-yl)pyrimidine is unique due to the specific positioning of the bromine and thiophene substituents, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct electronic properties and biological activities compared to its analogs.

Properties

IUPAC Name

4-bromo-6-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDZPTAQGKVXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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